molecular formula C16H16ClNO2S B2518710 N-(2-((4-Chlorophenyl)sulfinyl)ethyl)-2-phenylacetamide CAS No. 477710-10-4

N-(2-((4-Chlorophenyl)sulfinyl)ethyl)-2-phenylacetamide

Cat. No.: B2518710
CAS No.: 477710-10-4
M. Wt: 321.82
InChI Key: QHHSPKCKLQDIDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((4-Chlorophenyl)sulfinyl)ethyl)-2-phenylacetamide is a chemical compound known for its diverse applications in scientific research and industry. This compound features a sulfinyl group attached to a chlorophenyl ring, which is further connected to an ethyl chain and a phenylacetamide moiety. Its unique structure imparts various chemical properties that make it valuable in different fields.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-Chlorophenyl)sulfinyl)ethyl)-2-phenylacetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chlorobenzene sulfinyl chloride with ethylamine to form the sulfinyl ethyl intermediate. This intermediate is then reacted with phenylacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps like distillation, crystallization, and purification to obtain the desired compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-Chlorophenyl)sulfinyl)ethyl)-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of the sulfone derivative.

    Reduction: Formation of the sulfide derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-((4-Chlorophenyl)sulfinyl)ethyl)-2-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)-2-phenylacetamide: Lacks the sulfinyl group, resulting in different chemical properties.

    N-(2-((4-Chlorophenyl)sulfonyl)ethyl)-2-phenylacetamide: Contains a sulfonyl group instead of a sulfinyl group, leading to different reactivity and applications.

    N-(2-((4-Bromophenyl)sulfinyl)ethyl)-2-phenylacetamide: Similar structure but with a bromine atom instead of chlorine, affecting its chemical behavior.

Uniqueness

N-(2-((4-Chlorophenyl)sulfinyl)ethyl)-2-phenylacetamide is unique due to the presence of the sulfinyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)sulfinylethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S/c17-14-6-8-15(9-7-14)21(20)11-10-18-16(19)12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHSPKCKLQDIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCS(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.